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Compound of Interest

4-(Diphenylamino)benzeneboronic
Compound Name: d
aci

Cat. No. B1314921

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data,
experimental protocols, and analytical workflow for the characterization of 4-
(Diphenylamino)benzeneboronic acid. This document is intended for researchers, scientists,
and professionals in the fields of organic synthesis, materials science, and drug development
who utilize this versatile building block.

Core Spectroscopic Data

Precise, experimentally verified spectroscopic data for 4-(Diphenylamino)benzeneboronic
acid is not consistently available in publicly accessible literature. Therefore, this guide presents
expected data based on the chemical structure and spectroscopic data from analogous
compounds. Researchers should verify this data with their own experimental results.

Table 1: General and Physical Properties
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Property Value Source

Chemical Formula C1sH16BNO2 --INVALID-LINK--[1]
Molecular Weight 289.14 g/mol --INVALID-LINK--
CAS Number 201802-67-7 --INVALID-LINK--

White to off-white or green

Appearance

powder/crystal

~-INVALID-LINK--[2]

Melting Point 110-115°C

--INVALID-LINK--

Table 2: Expected Nuclear Magnetic Resonance (NMR)

Data

Note: Boronic acids can form cyclic anhydrides (boroxines) or other oligomeric species, which

can lead to complex or broad NMR spectra. Running the NMR in a solvent like DMSO-ds or

methanol-ds can help to obtain a clearer spectrum of the monomeric acid.

1H NMR (Expected)

13C NMR (Expected)

Solvent: DMSO-ds

Solvent: DMSO-de

Frequency: 400 MHz

Frequency: 100 MHz

Chemical Shift () ppm

Chemical Shift (d) ppm

~8.0 (s, 2H, B(OH)2)

~150 (C-N)

~7.7 (d, 2H, Ar-H ortho to B)

~148 (Ar-C)

~7.3 (t, 4H, Ar-H meta of Ph)

~136 (Ar-C ortho to B)

~7.1 (t, 2H, Ar-H para of Ph) ~130 (Ar-CH)

~7.0 (d, 4H, Ar-H ortho of Ph) ~125 (Ar-CH)

~6.9 (d, 2H, Ar-H ortho to N) ~124 (Ar-CH)

~120 (Ar-CH)
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Table 3: Expected Infrared (IR) and Mass Spectrometry
(MS) Data

Infrared (IR) Spectroscopy Mass Spectrometry (MS)

Sample Preparation: KBr Pellet or ATR lonization Method: Electrospray (ESI)
Characteristic Peaks (cm™1) Expected m/z

3500-3200 (broad, O-H stretch of B(OH)2) 289.13 (JM]*, exact mass: 289.1274)[1]
~3050 (C-H stretch, aromatic) 271.12 ([M-H20]%)

~1590, ~1490 (C=C stretch, aromatic)

~1350 (B-O stretch)

~1310 (C-N stretch)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a solid
aromatic compound such as 4-(Diphenylamino)benzeneboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into an NMR
tube.

o Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de
or Methanol-d4). To ensure complete dissolution, the sample can be gently warmed or
sonicated.

o Data Acquisition:
o Acquire the H NMR spectrum on a 400 MHz or higher field spectrometer.
o Acquire the 33C NMR spectrum on a 100 MHz or higher frequency spectrometer.

o Standard acquisition parameters for both *H and 13C should be used, with a sufficient
number of scans to obtain a good signal-to-noise ratio, especially for the 13C spectrum.
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o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an
internal standard (e.g., DMSO at 2.50 ppm for tH).

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the Attenuated Total Reflectance (ATR) method, which is common for
solid samples.

 Instrument Preparation: Record a background spectrum of the clean ATR crystal to subtract
atmospheric contributions from the sample spectrum.

o Sample Application: Place a small amount of the powdered sample directly onto the ATR
crystal surface.

o Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact
between the sample and the crystal.

o Data Acquisition: Collect the FTIR spectrum, typically in the range of 4000-400 cm~1. Co-add
multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

o Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g.,
isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

This protocol is for Electrospray lonization (ESI) coupled with a high-resolution mass analyzer
(e.g., TOF or Orbitrap).

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile. The solution must be free of any particulate
matter.

e Method Setup:

o Set the mass spectrometer to operate in positive ion mode.
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o The mass range should be set to scan from approximately m/z 50 to 500 to ensure the
molecular ion is observed.

o Optimize ESI source parameters such as capillary voltage, cone voltage, and desolvation
gas flow and temperature.

o Data Acquisition: Introduce the sample solution into the mass spectrometer via direct
infusion or through an LC system. Acquire the full scan mass spectrum.

o Data Analysis: Identify the peak corresponding to the molecular ion ([M]*) or common
adducts (e.g., [M+H]*, [M+Na]*). Use the high-resolution data to confirm the elemental
composition.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
newly synthesized chemical compound.
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-(Diphenylamino)phenylboronic Acid (contains varying amounts of Anhydride) |
C18H16BNO2 | CID 12166934 - PubChem [pubchem.ncbi.nim.nih.gov]

e 2. 4-(Diphenylamino)phenylboronic Acid 201802-67-7 | Tokyo Chemical Industry Co., Ltd.
(APAC) [tcichemicals.com]

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-
(Diphenylamino)benzeneboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1314921#spectroscopic-data-
nmr-ir-ms-of-4-diphenylamino-benzeneboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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